methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate
Overview
Description
Methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture. The presence of the tetrazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate typically involves the formation of the tetrazole ring followed by its attachment to the benzoyl and glycinate moieties. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds readily in water and can be performed under mild conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . The use of microwave-assisted synthesis and organocatalysts has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
Methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can act as an electron donor or acceptor, facilitating interactions with various enzymes and receptors. This interaction can modulate biological pathways and lead to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1H-tetrazol-1-yl)aniline: Another tetrazole derivative with similar biological activities.
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Known for its anti-inflammatory properties.
Uniqueness
Methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate is unique due to its specific structure, which combines the tetrazole ring with benzoyl and glycinate moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[[3-(tetrazol-1-yl)benzoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-10(17)6-12-11(18)8-3-2-4-9(5-8)16-7-13-14-15-16/h2-5,7H,6H2,1H3,(H,12,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZCQJMAYQATOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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